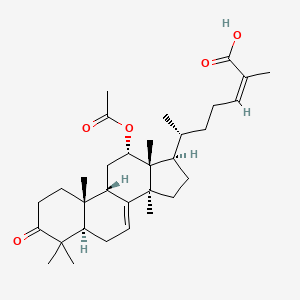
3-(Cyanomethyl)-4-nitropyridine1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a cyanomethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE typically involves the nitration of 3-(CYANOMETHYL)PYRIDINE followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The resulting nitro compound is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(AMINOMETHYL)-4-NITROPYRIDINE 1-OXIDE.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
3-(CYANOMETHYL)-4-NITROPYRIDINE: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-NITROPYRIDINE 1-OXIDE: Lacks the cyanomethyl group, leading to different applications and properties.
3-(CYANOMETHYL)-PYRIDINE: Lacks both the nitro and N-oxide groups, making it less reactive and less bioactive.
Uniqueness
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is unique due to the presence of both the cyanomethyl and nitro groups, as well as the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H5N3O3 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
2-(4-nitro-1-oxidopyridin-1-ium-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O3/c8-3-1-6-5-9(11)4-2-7(6)10(12)13/h2,4-5H,1H2 |
InChIキー |
MXSTZXROZYYYGB-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])CC#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


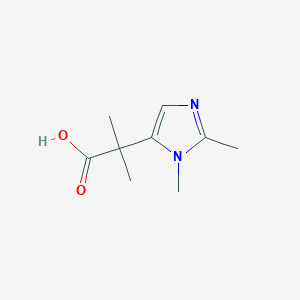
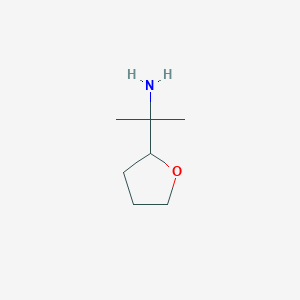
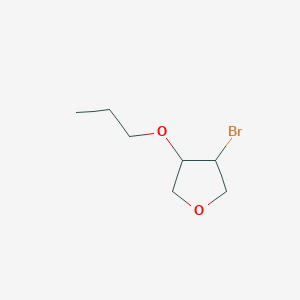
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
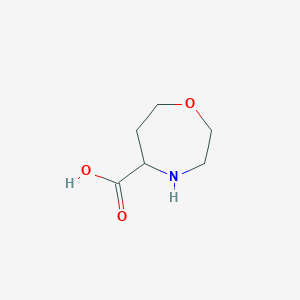
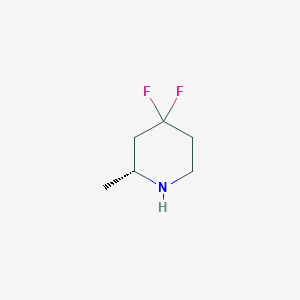

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
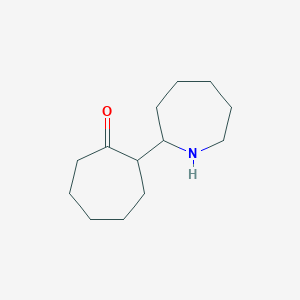
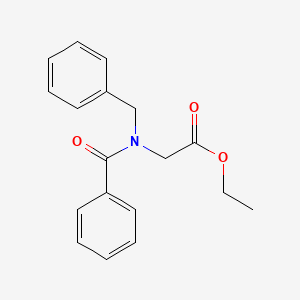
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
